molecular formula C26H23N5O4S B2902375 N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide CAS No. 443354-44-7

N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide

Cat. No.: B2902375
CAS No.: 443354-44-7
M. Wt: 501.56
InChI Key: FNLMSSPMYRPRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a sulfanyl-linked carbamoylmethyl group bearing a furan-2-ylmethyl moiety and a 3-(1H-indol-3-yl)propanamide side chain. Its molecular formula is C₂₇H₂₃N₅O₄S (calculated molecular weight: 537.57 g/mol). The structural complexity arises from the fusion of heterocyclic systems (quinazolinone, indole, and furan), which are often associated with diverse bioactivities, including enzyme inhibition, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4S/c32-23(12-11-17-14-27-21-9-3-1-7-19(17)21)30-31-25(34)20-8-2-4-10-22(20)29-26(31)36-16-24(33)28-15-18-6-5-13-35-18/h1-10,13-14,27H,11-12,15-16H2,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLMSSPMYRPRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled through various chemical reactions. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, which facilitates the formation of amide bonds . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the pharmacological and physicochemical properties of the target compound, we analyze its structural and functional analogs (Table 1).

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 3,4-Dihydroquinazolinone - 3-(1H-Indol-3-yl)propanamide
- Sulfanyl-carbamoylmethyl-furan-2-ylmethyl
537.57 Not reported (predicted: kinase inhibition)
3-{5-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide Imidazoquinazolinone - 2-Chlorophenylcarbamoyl
- Furan-2-ylmethyl
550.00 Antibacterial (Gram-positive pathogens)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide - 4-Methylphenylhydrazine
- Sulfamoylphenyl
357.38 Antioxidant (DPPH assay: IC₅₀ = 12 µM)
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (26) Pyridinesulfonamide - 3,4-Dichlorophenylcarbamoyl
- Trimethylpyrazole
455.32 COX-2 inhibition (IC₅₀ = 0.8 µM)

Structural and Functional Insights

Core Heterocycle Influence: The 3,4-dihydroquinazolinone core in the target compound offers planar rigidity, enhancing binding to hydrophobic enzyme pockets. Pyridinesulfonamide derivatives (e.g., compound 26 ) exhibit high COX-2 selectivity due to sulfonamide’s electronegative nature, whereas the target compound’s sulfanyl-carbamoylmethyl group may favor kinase or protease inhibition.

Substituent Effects :

  • The 3-(1H-indol-3-yl)propanamide side chain in the target compound is structurally analogous to tryptophan-derived inhibitors, which often target serotonin receptors or tubulin. In contrast, the 2-chlorophenylcarbamoyl group in enhances antibacterial activity by disrupting bacterial membrane integrity.
  • Furan-2-ylmethyl substituents (target compound and ) improve solubility compared to purely aromatic systems (e.g., compound 13a ), but may reduce bioavailability due to rapid Phase II metabolism.

Biological Activity Trends: Compounds with sulfamoyl/sulfonyl groups (e.g., 13a ) show antioxidant or anti-inflammatory activity, likely via radical scavenging or prostaglandin synthesis inhibition.

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed quinazolinone-thiol intermediate with a furan-methyl carbamoyl chloride, followed by indole-propanamide conjugation via peptide coupling (analogous to methods in ).
  • The sulfanyl linker in the target compound may confer redox-modulating properties absent in sulfonamide analogs (e.g., 26 ).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including:

  • Quinazoline core formation : Cyclocondensation of anthranilic acid derivatives with thiourea or urea under acidic conditions .
  • Sulfanyl group introduction : Nucleophilic substitution using mercaptoacetic acid derivatives, requiring precise pH control (pH 7–8) to avoid side reactions .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for conjugating the indole moiety . Optimization strategies :
  • Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
  • Use HPLC to assess purity (>95%) and column chromatography for purification .

Q. How is structural characterization performed to confirm the compound’s identity?

Key techniques include:

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons (quinazoline and indole rings) .
  • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm validate amide and quinazolinone groups .
    • Mass spectrometry (HRMS) : Exact mass matching within 5 ppm error ensures molecular formula accuracy .
    • FT-IR : Absorbance at 1650–1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or topoisomerases, using staurosporine as a positive control .
  • Cytotoxicity : Compare results with normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural impurities : Re-characterize batches using LC-MS to detect degradation products (e.g., hydrolyzed amide bonds) .
  • Statistical design : Use randomized block designs (e.g., split-split plots) to isolate variables like solvent or temperature effects .

Q. What strategies identify the compound’s molecular targets in mechanistic studies?

  • Pull-down assays : Immobilize the compound on sepharose beads and identify bound proteins via SDS-PAGE/MS .
  • DARTS (Drug Affinity Responsive Target Stability) : Treat protein lysates with the compound and digest with thermolysin; stabilized targets are identified by western blot .
  • Molecular docking : Use AutoDock Vina to predict binding to quinazoline-recognizing targets (e.g., DHFR, EGFR) .

Q. How do substituents on the quinazoline and indole moieties affect structure-activity relationships (SAR)?

Key findings from analogs:

Substituent Effect on Activity Source
Furan-2-yl methyl Enhances solubility but reduces EGFR affinity
Indole C3 position Bulky groups improve topoisomerase inhibition
Sulfanyl linker Longer chains decrease metabolic stability
Method : Synthesize derivatives via Suzuki coupling or reductive amination and compare IC₅₀ values .

Q. What analytical methods quantify the compound’s stability under physiological conditions?

  • Forced degradation studies :
  • Acidic/basic conditions : Incubate in HCl/NaOH (0.1 M, 37°C) and monitor via HPLC .
  • Oxidative stress : Treat with H₂O₂ (3%) and track sulfanyl group loss via NMR .
    • Plasma stability : Incubate with rat plasma (37°C, 24 hr) and quantify parent compound using LC-MS/MS .

Q. How can researchers improve selectivity for a specific biological target?

  • Fragment-based design : Replace the indole group with pyrazole or imidazole to reduce off-target binding .
  • Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases .
  • Co-crystallization : Solve the crystal structure with the target (e.g., EGFR) to guide modifications .

Q. What metabolomics approaches identify the compound’s metabolic pathways?

  • In vitro metabolism : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .
  • Isotope labeling : Synthesize a ¹³C-labeled analog to track sulfanyl group oxidation .
  • CYP450 inhibition assays : Determine if the compound inhibits CYP3A4/2D6 using luminescent substrates .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Solvent screening : Use high-throughput vapor diffusion with PEG 4000 and DMSO .
  • Cryoprotection : Soak crystals in glycerol (20%) before flash-freezing .
  • Data collection : Optimize resolution (<2.0 Å) using synchrotron radiation (e.g., Diamond Light Source) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.